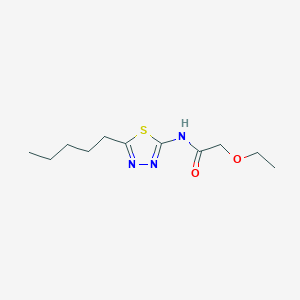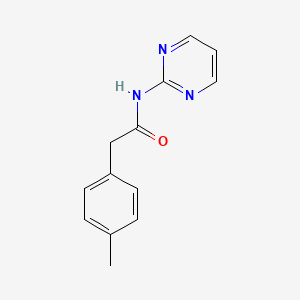
2-ethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of ethyl acetate with 5-pentyl-1,3,4-thiadiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of novel thiadiazole-based compounds with diverse properties.
Biology: Research has shown that thiadiazole derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine: Thiadiazole derivatives are known for their potential therapeutic applications. This compound could be studied for its pharmacological properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways within biological systems. The thiadiazole ring may play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
- 2-Ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Comparison: Compared to similar compounds, 2-ethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of a longer pentyl chain, which may influence its chemical and biological properties. The ethoxy group also adds to its distinctiveness, potentially affecting its reactivity and interactions with other molecules. These structural differences can lead to variations in the compound’s solubility, stability, and overall activity, making it a valuable molecule for further research and development .
Properties
Molecular Formula |
C11H19N3O2S |
|---|---|
Molecular Weight |
257.35 g/mol |
IUPAC Name |
2-ethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H19N3O2S/c1-3-5-6-7-10-13-14-11(17-10)12-9(15)8-16-4-2/h3-8H2,1-2H3,(H,12,14,15) |
InChI Key |
DYIWURNZDFGBNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B11167889.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167897.png)
![2-(3-methoxyphenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11167901.png)
![4-(2,4-dichlorophenoxy)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11167905.png)
![1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11167906.png)
![N-(4-methylbenzyl)-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B11167917.png)
![(2R)-2-{[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}propanoic acid](/img/structure/B11167925.png)
![2-(2-chloro-6-fluorophenyl)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B11167930.png)
![[2-(2-Fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazol-4-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11167937.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-2-iodobenzamide](/img/structure/B11167943.png)

![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-4-(propanoylamino)benzamide](/img/structure/B11167947.png)
![3,4-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11167963.png)
![4-ethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11167964.png)
